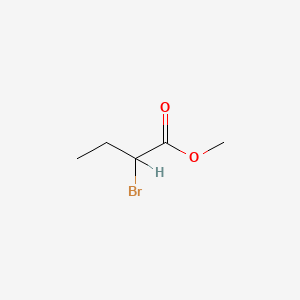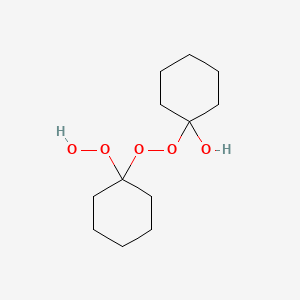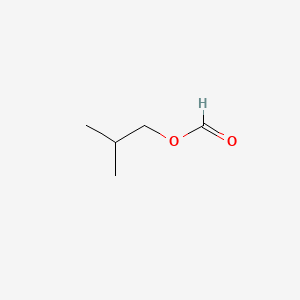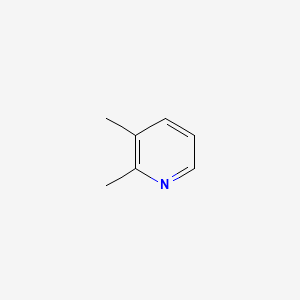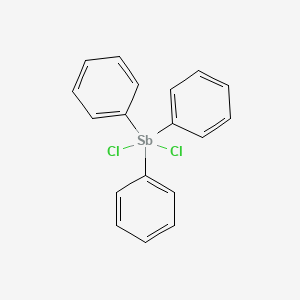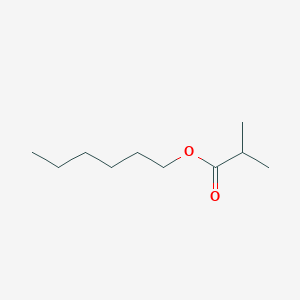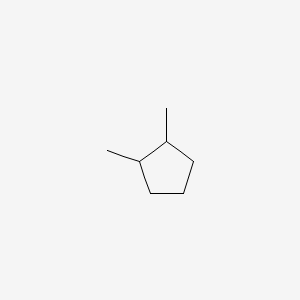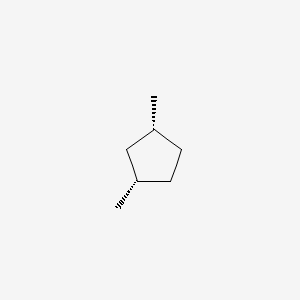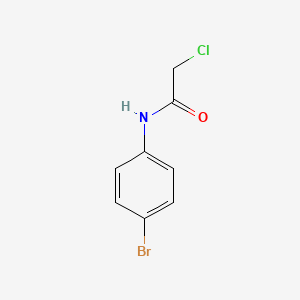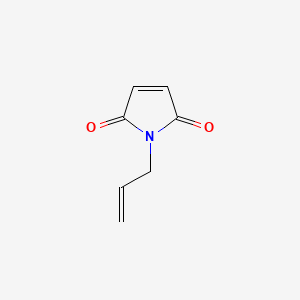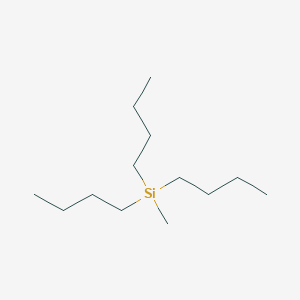
Silane, tributyl methyl
Vue d'ensemble
Description
Silane, tributyl methyl is an organosilicon compound with the molecular formula C13H30Si and a molecular weight of 214.46 g/mol. It is a colorless, clear, and flammable liquid that is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its versatility and effectiveness in various chemical reactions and applications.
Méthodes De Préparation
Silane, tributyl methyl can be synthesized through several methods. One common synthetic route involves the reaction of tributylstannylmethanol with dimethoxymethane in the presence of boron trifluoride etherate . The reaction conditions typically include the use of dry tetrahydrofuran as a solvent and cooling with an ice-water bath during the addition of reagents . Industrial production methods may vary, but they generally involve similar reaction conditions and reagents to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Silane, tributyl methyl undergoes various types of chemical reactions, including reduction, substitution, and radical reactions . It is often used as a reducing agent in chemical reactions, where it donates hydrogen atoms to reduce functional groups . Common reagents used in these reactions include radical initiators such as azo compounds and organic peroxides . Major products formed from these reactions depend on the specific functional groups being reduced or substituted.
Applications De Recherche Scientifique
Silane, tributyl methyl has a wide range of applications in scientific research. In chemistry, it is used as a protecting group in organic synthesis and as a reducing agent in various chemical reactions. In biology and medicine, it has been investigated for its potential as a chemotherapeutic agent for cancer treatment. Additionally, it is used in the manufacturing of electronic components, polymers, and surfactants in industrial research. Its effectiveness in removing heavy metals from contaminated water and soil has also been explored.
Mécanisme D'action
The mechanism of action of tributylmethylsilane involves its ability to donate hydrogen atoms in reduction reactions . This process typically involves the generation of silyl radicals, which then react with the target functional groups to form the reduced products . The molecular targets and pathways involved in these reactions depend on the specific functional groups being reduced or substituted.
Comparaison Avec Des Composés Similaires
Silane, tributyl methyl can be compared with other similar compounds such as tris(trimethylsilyl)silane and tributyltin hydride . Tris(trimethylsilyl)silane is also a reducing agent used in radical reactions, but it has a different structure and bond strengths compared to tributylmethylsilane . Tributyltin hydride is another reducing agent, but it is known for its toxicity and potential environmental impacts . This compound offers a safer alternative with similar effectiveness in various chemical reactions .
Propriétés
IUPAC Name |
tributyl(methyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30Si/c1-5-8-11-14(4,12-9-6-2)13-10-7-3/h5-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAGRTQNPXGJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336241 | |
| Record name | Silane, tributyl methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
995-43-7 | |
| Record name | Silane, tributyl methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


